An In-depth Technical Guide to [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
An In-depth Technical Guide to [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol, a chiral fluorinated pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure, appearing in numerous FDA-approved drugs, and the introduction of fluorine can profoundly modulate a molecule's physicochemical and pharmacological properties. This document details the synthesis, chemical properties, and potential applications of this compound, offering a valuable resource for researchers engaged in the development of novel therapeutics. The CAS number for [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol is 1568029-94-6.
Introduction: The Significance of Fluorinated Pyrrolidines in Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of natural products and synthetic drugs underscores its importance as a versatile scaffold. The non-planar, three-dimensional structure of the pyrrolidine ring allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1][2] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, contributing to the molecule's binding affinity and solubility.
The strategic incorporation of fluorine atoms into drug candidates has become a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The introduction of a difluoroethyl group at the 1-position of the pyrrolidine ring, as seen in the title compound, can confer several advantages:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.
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Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the pyrrolidine nitrogen, influencing its ionization state at physiological pH and potentially altering its interaction with biological targets and off-targets.
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Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity of the molecule to its target protein.
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Improved Membrane Permeability: In some cases, fluorination can enhance a molecule's lipophilicity, facilitating its passage across biological membranes.
This guide will delve into the specifics of [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol, providing a foundational understanding for its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol is presented in the table below.
| Property | Value |
| CAS Number | 1568029-94-6 |
| Molecular Formula | C₇H₁₃F₂NO |
| Molecular Weight | 165.18 g/mol |
| Appearance | Predicted to be a liquid or low-melting solid |
| Boiling Point | Estimated to be around 199.9 ± 35.0 °C at 760 mmHg (for the (S)-enantiomer)[3] |
| Chirality | (2R) enantiomer |
Synthesis and Manufacturing
The synthesis of [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol leverages the principles of stereoselective synthesis, starting from a readily available chiral precursor. The most logical and established route involves the N-alkylation of (R)-prolinol.
Retrosynthetic Analysis
A retrosynthetic analysis points to (R)-prolinol and a suitable 2,2-difluoroethylating agent as the key starting materials.
Caption: Retrosynthetic approach for the target molecule.
Proposed Synthetic Protocol
The following is a detailed, step-by-step protocol for the synthesis of [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol. This protocol is based on established methods for the N-alkylation of amines with fluoroalkylating agents.
Step 1: Preparation of the 2,2-Difluoroethylating Agent
A common and effective difluoroethylating agent is 2,2-difluoroethyl trifluoromethanesulfonate (triflate). It can be prepared from 2,2-difluoroethanol.
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To a solution of 2,2-difluoroethanol in an anhydrous aprotic solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere (e.g., argon), add a hindered, non-nucleophilic base (e.g., 2,6-lutidine).
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Slowly add trifluoromethanesulfonic anhydride dropwise to the cooled solution.
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Allow the reaction to stir at low temperature for a specified period, then warm to room temperature.
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Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-difluoroethyl triflate. This reagent is typically used immediately in the next step due to its potential instability.
Step 2: N-Alkylation of (R)-Prolinol
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Dissolve (R)-prolinol in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
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Add a suitable base to the solution. A common choice is a carbonate base like potassium carbonate or cesium carbonate to scavenge the triflic acid byproduct.
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Add the freshly prepared 2,2-difluoroethyl triflate to the reaction mixture.
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Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and perform an aqueous workup.
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Extract the product into an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol as the final product.
Caption: Synthetic workflow for the target compound.
Characterization and Quality Control
To ensure the identity and purity of the synthesized [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol, a comprehensive analytical characterization is essential.
| Technique | Expected Observations |
| ¹H NMR | Characteristic signals for the pyrrolidine ring protons, the methylene protons adjacent to the nitrogen and the alcohol, and a triplet of triplets for the CHF₂ proton due to coupling with both fluorine and the adjacent methylene protons. |
| ¹³C NMR | Signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling. |
| ¹⁹F NMR | A single signal for the two equivalent fluorine atoms, likely a triplet due to coupling with the adjacent methylene protons. |
| Mass Spectrometry (MS) | The molecular ion peak (M+H)⁺ at m/z 166.10, confirming the molecular weight. |
| Chiral HPLC | A single peak confirming the enantiomeric purity of the (2R) isomer. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the alkyl groups, and the C-F stretches. |
Applications in Research and Drug Development
While specific biological data for [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol is not extensively published in peer-reviewed literature, its structural motifs suggest several potential applications as a building block in drug discovery programs.
Scaffold for Novel Biologically Active Molecules
The pyrrolidine core is a versatile starting point for the synthesis of a wide range of therapeutic agents.[1] The title compound can serve as a chiral intermediate for the elaboration of more complex molecules targeting various disease areas, including:
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Neuroscience: Pyrrolidine derivatives are known to interact with various central nervous system (CNS) targets.
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Oncology: The pyrrolidine scaffold is present in several anti-cancer agents.
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Infectious Diseases: Many antiviral and antibacterial compounds incorporate the pyrrolidine ring.
Potential as a Modulator of Biological Pathways
The introduction of the 1-(2,2-difluoroethyl) substituent could lead to novel interactions with biological targets. Research in this area could involve screening this compound against various enzyme and receptor panels to identify potential biological activities.
A Case Study: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
A structurally related compound, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, has been identified as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes.[4] This highlights the potential of fluorinated pyrrolidine derivatives in the development of enzyme inhibitors.
Safety and Handling
Based on data for the analogous (S)-enantiomer, [(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol, the following hazard classifications should be considered:
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Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.
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Skin Irritation: May cause skin irritation.
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Serious Eye Damage: May cause serious eye damage.
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Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness or dizziness.
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Skin Protection: Wear impervious gloves and protective clothing.
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Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.
Handling and Storage:
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Handle in a well-ventilated area, preferably in a fume hood.
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Avoid contact with skin, eyes, and clothing.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol is a valuable chiral building block with significant potential in drug discovery and development. Its synthesis is achievable through established stereoselective methods, and its unique combination of a pyrrolidine scaffold and a difluoroethyl substituent makes it an attractive candidate for the design of novel therapeutic agents with potentially enhanced pharmacological properties. This technical guide provides a solid foundation for researchers to understand and utilize this compound in their scientific endeavors.
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